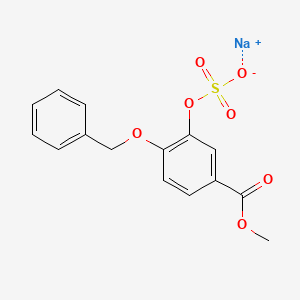
Sodium 2-(benzyloxy)-5-(methoxycarbonyl)phenyl sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the InChIKey “WGYFASLUYTXWBO-UHFFFAOYSA-M” is known as potassium hydrogen phthalate. It is a white crystalline solid that is commonly used as a primary standard for acid-base titrations due to its high purity and stability. Potassium hydrogen phthalate is also used in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium hydrogen phthalate can be synthesized through the reaction of phthalic anhydride with potassium hydroxide. The reaction is typically carried out in an aqueous solution, where phthalic anhydride is dissolved in water and then reacted with potassium hydroxide to form potassium hydrogen phthalate. The reaction conditions include maintaining a temperature of around 60-70°C and stirring the mixture for several hours until the reaction is complete.
Industrial Production Methods
In industrial settings, potassium hydrogen phthalate is produced on a larger scale using similar reaction conditions. The process involves the continuous addition of phthalic anhydride and potassium hydroxide to a reactor, followed by crystallization and purification steps to obtain the final product. The crystallized potassium hydrogen phthalate is then dried and packaged for distribution.
Análisis De Reacciones Químicas
Types of Reactions
Potassium hydrogen phthalate undergoes several types of chemical reactions, including:
Acid-Base Reactions: It acts as a weak acid and can react with strong bases to form potassium phthalate.
Esterification: It can react with alcohols in the presence of an acid catalyst to form esters.
Decomposition: Upon heating, it decomposes to form phthalic anhydride and water.
Common Reagents and Conditions
Acid-Base Reactions: Common reagents include strong bases such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out at room temperature.
Esterification: Reagents include alcohols and acid catalysts such as sulfuric acid. The reaction is conducted under reflux conditions.
Decomposition: Heating is required, typically at temperatures above 200°C.
Major Products Formed
Acid-Base Reactions: Potassium phthalate.
Esterification: Esters of phthalic acid.
Decomposition: Phthalic anhydride and water.
Aplicaciones Científicas De Investigación
Potassium hydrogen phthalate is widely used in scientific research due to its stability and well-defined properties. Some of its applications include:
Standardization of Solutions: It is used as a primary standard for calibrating pH meters and preparing standard solutions for titrations.
Buffer Solutions: It is used in the preparation of buffer solutions for various biochemical and analytical applications.
Analytical Chemistry: It is used as a reference material in analytical chemistry for the determination of acid and base concentrations.
Environmental Testing: It is used in environmental testing laboratories for the calibration of instruments and validation of analytical methods.
Mecanismo De Acción
The mechanism of action of potassium hydrogen phthalate in acid-base reactions involves the donation of a proton (H⁺) from the carboxyl group to a base. This proton transfer results in the formation of potassium phthalate and water. In esterification reactions, the carboxyl group reacts with an alcohol to form an ester and water, facilitated by an acid catalyst.
Comparación Con Compuestos Similares
Potassium hydrogen phthalate can be compared with other similar compounds such as:
Sodium Hydrogen Phthalate: Similar in structure and used for similar applications, but with sodium as the cation instead of potassium.
Potassium Biphthalate: Another name for potassium hydrogen phthalate, highlighting its role as a biphthalate salt.
Phthalic Acid: The parent compound from which potassium hydrogen phthalate is derived, used in the production of plasticizers and resins.
Potassium hydrogen phthalate is unique due to its high purity, stability, and well-defined properties, making it an ideal primary standard for various analytical applications.
Propiedades
Fórmula molecular |
C15H13NaO7S |
|---|---|
Peso molecular |
360.3 g/mol |
Nombre IUPAC |
sodium;(5-methoxycarbonyl-2-phenylmethoxyphenyl) sulfate |
InChI |
InChI=1S/C15H14O7S.Na/c1-20-15(16)12-7-8-13(14(9-12)22-23(17,18)19)21-10-11-5-3-2-4-6-11;/h2-9H,10H2,1H3,(H,17,18,19);/q;+1/p-1 |
Clave InChI |
WGYFASLUYTXWBO-UHFFFAOYSA-M |
SMILES canónico |
COC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)OS(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


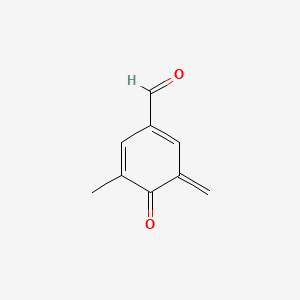
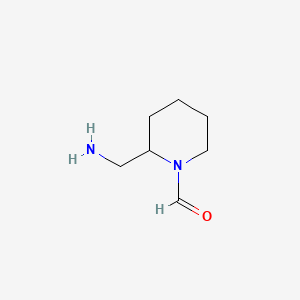
![(1R,4S)-bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid](/img/structure/B13836598.png)
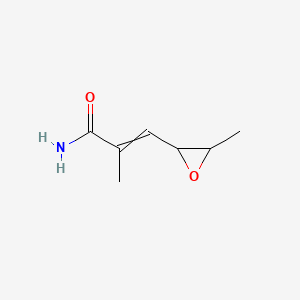
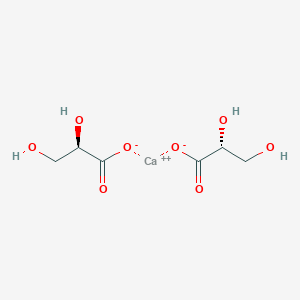
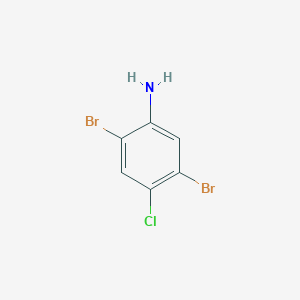
![(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[2-(methylaminomethyl)phenyl]borinic acid](/img/structure/B13836610.png)
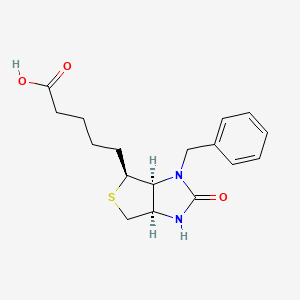
![[(3S,3aR,4R,5R)-4-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-1a,5-dimethyl-6-oxo-2,3,3a,4,5,7b-hexahydronaphtho[1,2-b]oxiren-3-yl] 2,2-dimethylbutanoate](/img/structure/B13836627.png)
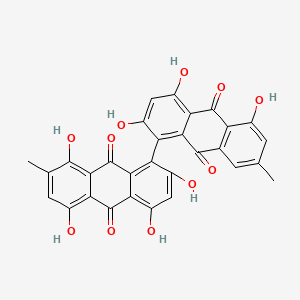
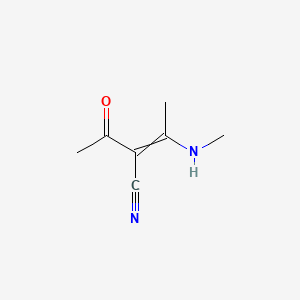
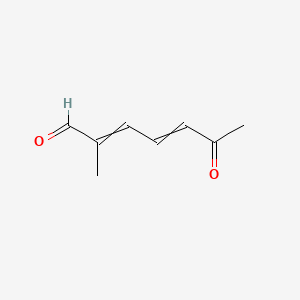
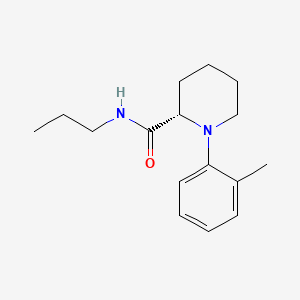
![2-Propanol, 1-[(2-aminoethyl)methylamino]-](/img/structure/B13836660.png)
